

Spectroscopic Profile of 2-Heptenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Heptenoic acid

Cat. No.: B100374

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Heptenoic acid** (C₇H₁₂O₂), a seven-carbon unsaturated carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is crucial for the structural elucidation, identification, and quantification of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Heptenoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	broad singlet	1H	-COOH
~7.05	dt	1H	H-3
~5.80	dt	1H	H-2
~2.20	q	2H	H-4
~1.45	sextet	2H	H-5
~1.30	sextet	2H	H-6
~0.90	t	3H	H-7

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Assignment
~172	C-1 (-COOH)
~152	C-3
~121	C-2
~34	C-4
~31	C-5
~22	C-6
~14	C-7

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2500-3300 (broad)	O-H stretch (carboxylic acid dimer)
2960, 2930, 2870	C-H stretch (alkyl)
1710	C=O stretch (α,β -unsaturated carboxylic acid)
1650	C=C stretch
1420	C-O-H bend
1300	C-O stretch
980	=C-H bend (out-of-plane, trans)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
128	25	[M] ⁺ (Molecular Ion)
111	15	[M - OH] ⁺
99	10	[M - C ₂ H ₅] ⁺
85	100	[M - C ₃ H ₇] ⁺ (Base Peak)
73	40	[C ₄ H ₉ O] ⁺
57	55	[C ₄ H ₉] ⁺
41	60	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation

- Approximately 10-20 mg of liquid **2-Heptenoic acid** was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- The solution was filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[1]
- The NMR tube was capped securely to prevent solvent evaporation.

Instrumentation and Data Acquisition

- Instrument: A 500 MHz NMR spectrometer.
- ^1H NMR:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: 16 ppm
- ^{13}C NMR:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Spectral width: 240 ppm
- Reference: Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation

A drop of neat **2-Heptenoic acid** was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.^[2]

Instrumentation and Data Acquisition

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
- Mode: Attenuated Total Reflectance (ATR).^[2]
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation and Introduction

- A dilute solution of **2-Heptenoic acid** was prepared in dichloromethane.
- The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for fatty acid analysis.

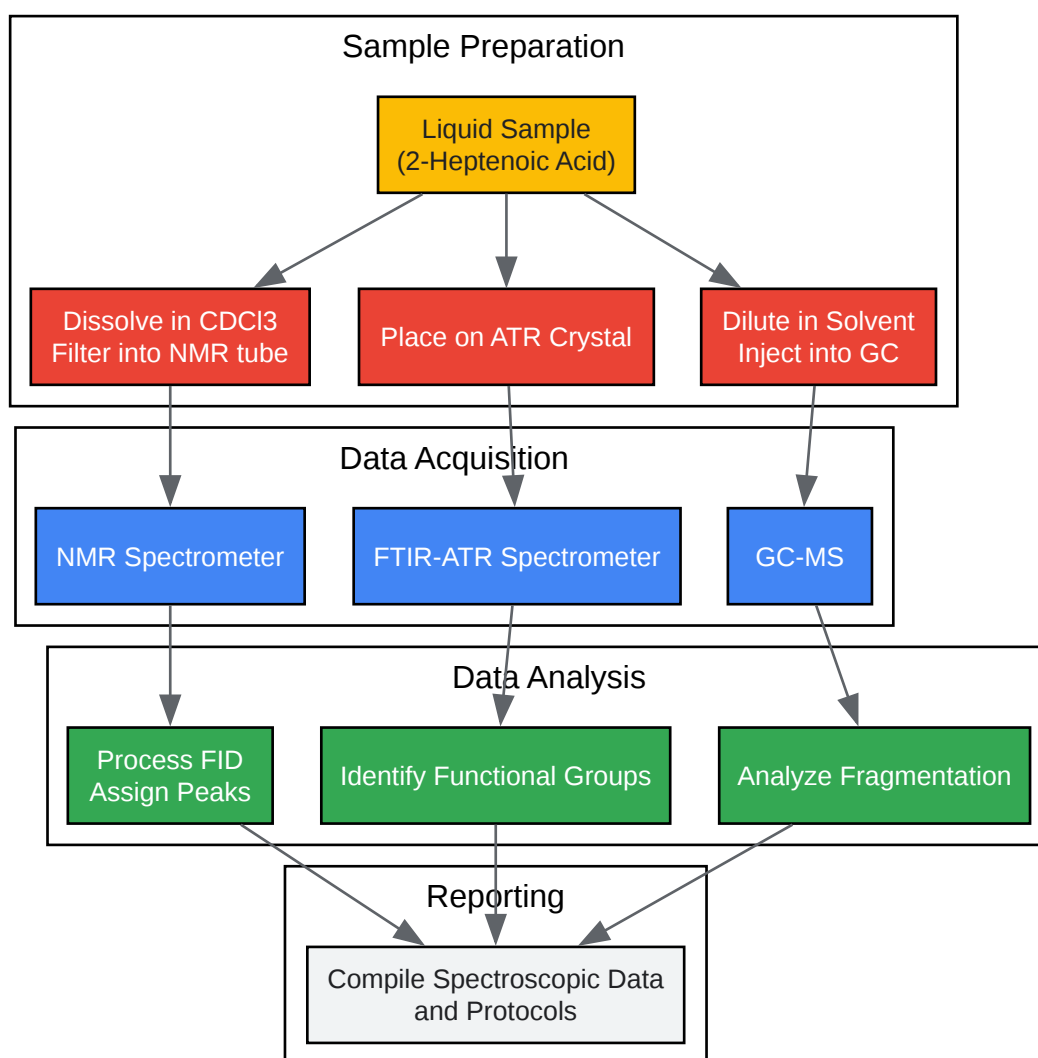
Instrumentation and Data Acquisition

- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- Ionization Mode: Electron Ionization (EI) at 70 eV.^{[3][4]}
- Mass Analyzer: Quadrupole.
- GC Program:
 - Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.[3]
- Carrier Gas: Helium.
- MS Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Heptenoic acid**.



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Caption: Workflow for Spectroscopic Analysis of **2-Heptenoic Acid**.

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